N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups such as chloro, ethyl, difluoromethyl, and sulfonamide. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the cyclization of appropriate precursors such as hydrazines and 1,3-diketones under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and difluoromethyl groups are introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride, while ethylation can be performed using ethyl halides in the presence of a base.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be done by reacting the pyrazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include alcohols, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methylpyrazole
- 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides
Uniqueness
N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H18ClF2N5O2S |
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Molecular Weight |
381.83 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C13H18ClF2N5O2S/c1-5-20-11(10(14)6-17-20)7-19(4)24(22,23)12-8(2)18-21(9(12)3)13(15)16/h6,13H,5,7H2,1-4H3 |
InChI Key |
MDQFJRBXPHGREU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=C(N(N=C2C)C(F)F)C |
Origin of Product |
United States |
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